molecular formula C12H10BrN3S B2592975 (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine CAS No. 824413-80-1

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

Cat. No.: B2592975
CAS No.: 824413-80-1
M. Wt: 308.2
InChI Key: RBHGFZMBPWDIAR-UHFFFAOYSA-N
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Description

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of a bromophenyl group further enhances its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its cytotoxic activity against cancer cells, particularly in prostate cancer research.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, its cytotoxic activity may involve the inhibition of key enzymes in cancer cell metabolism, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

    (6-Phenylimidazo[2,1-b]thiazol-5-yl)methanamine: Lacks the bromine atom, resulting in different biological activity.

    (6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: Contains a chlorine atom instead of bromine, which may alter its reactivity and potency.

    (6-(4-Methylphenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: The methyl group provides different steric and electronic effects compared to the bromine atom.

Uniqueness

The presence of the bromophenyl group in (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine makes it unique among its analogs. This group enhances its biological activity and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHGFZMBPWDIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824413-80-1
Record name 824413-80-1
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